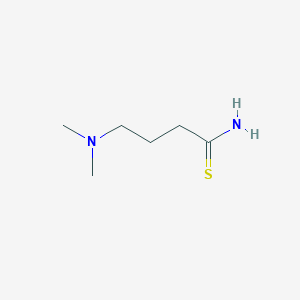
4-(二甲氨基)丁硫酰胺
描述
4-(Dimethylamino)butanethioamide is a chemical compound with the molecular formula C6H14N2S . It is commonly used in solution-phase peptide synthesis .
Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)butanethioamide has been analyzed using various spectroscopic techniques and computational methods . The stability of the molecule arises from hyper-conjugative interactions and charge delocalization . The HOMO and LUMO energies have been determined, which are used to understand the charge transfer within the molecule .Chemical Reactions Analysis
The protonation degree of 4-(Dimethylamino)butanethioamide derivatives has been found to be significantly impacted by temperature . For instance, the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, underwent a slight protonation on the dimethylamino group at 30 °C, while the temperature decrease to -70 °C resulted in its complete protonation .科学研究应用
电荷转移配合物和合成
含有二甲氨基官能团的化合物,例如 4-(N,N-二甲氨基)苯乙炔,因其形成电荷转移配合物的能力而被探索,正如 Rodríguez 等人(1996 年)所证明的。这些配合物在开发具有特定电子和光学性质的新型材料中具有潜在应用,这可能与 4-(二甲氨基)丁硫酰胺也有关 (Rodríguez 等人,1996 年)。
生物系统中的荧光探针
Nemkovich 等人(2005 年)研究了不同溶剂中荧光探针(如 4'-(二甲氨基)-3-羟基黄酮)的偶极矩,证明了二甲氨基衍生物作为探针用于研究生物系统中局部极性的用途。这表明 4-(二甲氨基)丁硫酰胺有可能在基于荧光的生物成像或传感应用中进行类似的修饰或应用 (Nemkovich 等人,2005 年)。
光致电子转移反应
Zhang 等人(1998 年)对 4-(N,N-二甲氨基)苯基频哪醇的研究突出了二甲氨基化合物在光致电子转移反应中的潜力。这些反应在光物理和光化学中是基础性的,对开发光催化剂和理解有机分子中的光诱导过程具有重要意义 (Zhang 等人,1998 年)。
CO2 捕获和溶解度
Liu 等人(2017 年)研究了用于 CO2 捕获和溶解度的新型叔胺,包括 4-(二甲氨基)-2-丁醇,证明了二甲氨基化合物在环境和能源相关应用中的效用。这表明 4-(二甲氨基)丁硫酰胺也可以在碳捕获技术的捕气或溶剂系统中找到应用 (Liu 等人,2017 年)。
合成和结构分析
Diansheng(2004 年)报道的各种含二甲氨基化合物的合成和结构分析,提供了对这类分子的合成路线和结构特征的见解。这些知识可以应用于 4-(二甲氨基)丁硫酰胺在材料科学、药物和化学合成中的合成和应用开发 (Diansheng,2004 年)。
属性
IUPAC Name |
4-(dimethylamino)butanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2S/c1-8(2)5-3-4-6(7)9/h3-5H2,1-2H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMBGWFRNOQLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


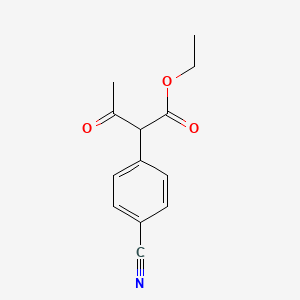
![Bis({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3290297.png)
![5-{[(2,6-Dichloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3290305.png)
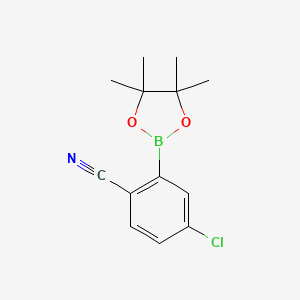

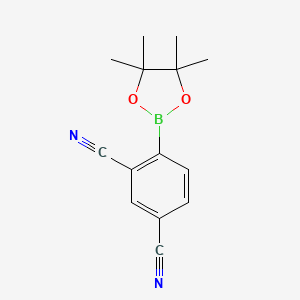
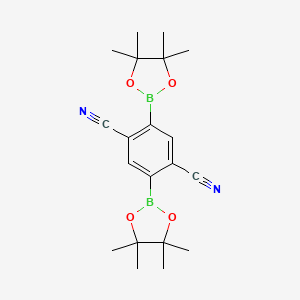
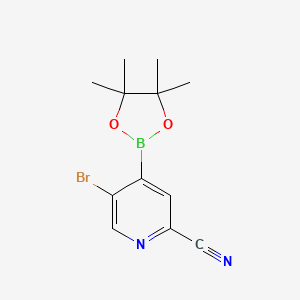

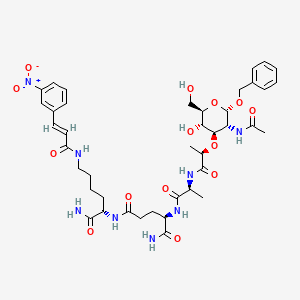

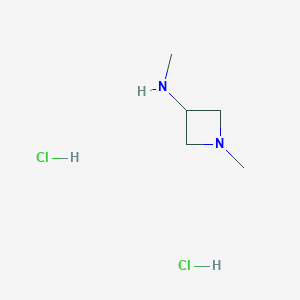
![1'-Boc-[1,4']bipiperidinyl-3-ol](/img/structure/B3290398.png)